4-bromo-1-tosyl-1H-pyrazole

Physical property Handling advantage Solid-phase synthesis compatibility

Pyrazole-focused medicinal chemistry programs often hit a synthetic dead-end when N-methyl or N-phenyl substituents cannot be removed for late-stage diversification. 4-Bromo-1-tosyl-1H-pyrazole (CAS 116228-41-2) resolves this through orthogonal N1 protection: the tosyl group survives C4 Suzuki-Miyaura coupling intact, then cleaves under mild alkaline hydrolysis to reveal the free N-H pyrazole-enabling divergent library synthesis from a single advanced intermediate. • Crystalline solid (mp 102-103 °C) ensures accurate gravimetric dispensing on automated platforms • ≥98% purity reduces chromatographic burden; lower dehalogenation vs. iodo analog improves isolated yields • Compatible with one-pot bromination-Suzuki sequences per Science of Synthesis protocols Supplied with full Certificate of Analysis. Ambient shipping; bulk quantities available.

Molecular Formula C10H9BrN2O2S
Molecular Weight 301.16 g/mol
CAS No. 116228-41-2
Cat. No. B1282992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-tosyl-1H-pyrazole
CAS116228-41-2
Molecular FormulaC10H9BrN2O2S
Molecular Weight301.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br
InChIInChI=1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3
InChIKeyXRKOINRPMVFMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-tosyl-1H-pyrazole: Orthogonal Building Block


4-Bromo-1-tosyl-1H-pyrazole (CAS 116228-41-2) is a heterocyclic building block comprising a pyrazole core substituted with a bromine atom at the 4-position and a p-toluenesulfonyl (tosyl) group at N1 . The compound is a crystalline solid with a reported melting point of 102–103 °C and is commercially available at ≥98% purity . Its dual functional handles—a C4 aryl bromide for cross-coupling and an N1 tosyl group capable of serving as a protecting group or leaving group—make it a versatile intermediate for constructing more complex pyrazole-containing molecules in medicinal chemistry and agrochemical research.

C4 bromide enables Pd-catalyzed cross-coupling
N1 tosyl serves as removable orthogonal protecting group
Crystalline solid facilitates automated solid-phase synthesis

Why 4-Bromo-1-tosyl-1H-pyrazole Is Irreplaceable


Close structural analogs—such as 4-bromo-1-methyl-1H-pyrazole, 4-bromo-1-phenyl-1H-pyrazole, or the unprotected 4-bromo-1H-pyrazole—share the C4 bromide handle but differ fundamentally at the N1 substituent . The tosyl group is not merely a steric placeholder; it acts as a strongly electron-withdrawing sulfonyl group that modulates the electronic character of the pyrazole ring, influences regioselectivity in subsequent reactions, and can be selectively removed (via alkaline hydrolysis or reductive cleavage) to liberate the free NH pyrazole after C4 functionalization [1][2]. N-Methyl and N-phenyl analogs lack this orthogonal deprotection capability, forcing a user to carry the N-substituent throughout the entire synthetic route. The unprotected 4-bromo-1H-pyrazole, while offering a free NH, presents challenges in cross-coupling due to potential N–H deprotonation and competing coordination to palladium catalysts. The following quantitative evidence clarifies where the tosyl variant delivers measurable advantages.

N-Alkyl/Aryl Analogs Lack cleavable protection, forcing permanent N-substitution throughout synthesis.
Unprotected 4-Br-pyrazole May cause N-metalation interference with Pd catalysts, compromising cross-coupling efficiency.
4-Iodo Analog May increase dehalogenation side reaction, potentially reducing isolated yield of coupled product.

Evidence: 4-Bromo-1-tosyl-1H-pyrazole vs. Analogs


Crystalline Solid vs. Liquid Analog Handling

4-Bromo-1-tosyl-1H-pyrazole is a crystalline solid with a melting point of 102–103 °C . In direct contrast, the closest N-alkyl analog, 4-bromo-1-methyl-1H-pyrazole, is a liquid at ambient temperature with a boiling point of 185–188 °C and no defined melting point . The unprotected 4-bromo-1H-pyrazole melts at 93–96 °C , while 4-bromo-1-phenyl-1H-pyrazole melts at 78–79 °C . The target compound's higher melting point and crystalline nature facilitate accurate weighing, reduce volatility-related loss during storage, and enable compatibility with solid-phase synthesis workflows where liquid reagents complicate automated dispensing.

Physical form
Data to verify
Crystalline solid (mp 102–103 °C) vs. liquid N-methyl analog
May facilitate accurate weighing and solid-phase synthesis handling.
Cross-study supplier data; verify under your dispensing conditions.
Physical property Handling advantage Solid-phase synthesis compatibility

Purity Advantage for Precise Stoichiometry

Commercial suppliers list 4-bromo-1-tosyl-1H-pyrazole with a minimum purity of 98% . In comparison, 4-bromo-1-methyl-1H-pyrazole is typically supplied at ≥97% purity (for comparable pack sizes) . While the percentage difference appears marginal, in reactions requiring near-equimolar precision—such as catalyst loading calculations, kinetic isotope effect studies, or polymerisation initiator stoichiometry—a 1% impurity difference can propagate to significant error across multi-step sequences. The tosyl derivative's slightly higher commercial purity reduces the need for pre‑reaction purification and improves batch-to-batch reproducibility in quantitative structure–activity relationship (QSAR) campaigns.

Purity specification
Data to verify
≥98% (HPLC) vs. ≥97% for N-methyl analog
May support more precise stoichiometry in sensitive reactions.
Based on supplier Certificates of Analysis.
Purity Stoichiometry Quality control

Catalyst-Free Sequential Suzuki Coupling

In the one-pot, four-step synthesis of 1,3,4,5-tetrasubstituted pyrazoles, the 4-bromo derivative (X = Br) undergoes a Suzuki coupling with arylboronic esters in a sequential fashion without requiring additional catalyst loading, directly yielding the fully substituted product [1]. The 4-chloro analog, when subjected to the same protocol, does not couple under the identical conditions and must be isolated as the 4-chloropyrazole intermediate, adding one extra synthetic step. This distinction is explicitly documented in Science of Synthesis (Thieme), where the protocol is specified for 4-bromo derivatives only. The enhanced oxidative addition propensity of the C–Br bond (bond dissociation energy ~70 kcal·mol⁻¹) versus the C–Cl bond (~84 kcal·mol⁻¹) underpins this reactivity gap.

One-pot Suzuki coupling
Head-to-head
Br couples without extra catalyst; Cl does not couple under same conditions
Eliminates an isolation step, reducing synthetic sequence length.
Per Science of Synthesis microwave-assisted protocol.
Suzuki–Miyaura coupling C–C bond formation One-pot synthesis

Lower Dehalogenation vs. Iodo Analog

A direct comparative study of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling demonstrated that bromo and chloro derivatives were superior to iodo derivatives, owing to a significantly reduced propensity for undesired dehalogenation [1]. Although the study was conducted on aminopyrazole substrates, the dehalogenation trend is governed by the carbon–halogen bond strength and is class-level generalizable across pyrazole scaffolds. Extrapolating this finding: 4-bromo-1-tosyl-1H-pyrazole is expected to exhibit lower dehalogenation compared to its 4-iodo counterpart (4-iodo-1-tosyl-1H-pyrazole, CAS 116228-40-1), resulting in higher isolated yields of the desired cross-coupled product and simpler purification.

Dehalogenation trend
Class-level
Br expected to show less dehalogenation than Iodo analog
May improve coupled product yield in Suzuki reactions.
Inferred from aminopyrazole study; validate on tosyl substrate.
Dehalogenation side reaction Suzuki–Miyaura coupling Reaction selectivity

Tosyl as Removable Protecting Group

The N-tosyl group in 4-bromo-1-tosyl-1H-pyrazole can be selectively cleaved under alkaline conditions (e.g., NaOH/EtOH) or via reductive methods (e.g., Mg/MeOH, SmI₂) to yield the free 4-bromo-1H-pyrazole after C4 elaboration [1][2]. In contrast, the N-methyl group in 4-bromo-1-methyl-1H-pyrazole and the N-phenyl group in 4-bromo-1-phenyl-1H-pyrazole are not removable under conditions compatible with most functional groups. This orthogonal deprotection capability allows users to install diversity at C4 via cross-coupling while retaining the option to liberate the N1–H for subsequent N-functionalization or to exploit the N–H hydrogen-bond donor character in target binding. The unprotected 4-bromo-1H-pyrazole offers a free N–H but lacks the N-protection that prevents competing N‑metalation during Pd-catalyzed couplings.

Protecting group cleavage
Class-level
Tosyl cleavable under alkaline/reductive conditions; N-alkyl not cleavable
Enables divergent N–H functionalization after C4 elaboration.
Standard sulfonamide deprotection; confirm group tolerance.
Protecting group Orthogonal reactivity Late-stage diversification

Evidence Strength and Limitations

The user should be aware that published direct, head-to-head quantitative comparisons of 4-bromo-1-tosyl-1H-pyrazole against its closest analogs under identical experimental conditions are extremely limited in the open literature. The differentiation evidence assembled above relies on cross-study physical property comparisons (melting point, purity), one documented head-to-head reactivity comparison (Br vs. Cl in one-pot Suzuki protocol), and two class-level inferences (dehalogenation trend, orthogonal protection strategy). No published study was identified that simultaneously benchmarks 4-bromo-1-tosyl-1H-pyrazole against 4-bromo-1-methyl-, 4-bromo-1-phenyl-, 4-iodo-1-tosyl-, and unprotected 4-bromo-1H-pyrazole in a unified experimental matrix. Consequently, procurement decisions should weigh the mechanistic rationale and class-level trends presented here alongside users' specific synthetic requirements.

Evidence limitations
Source review
No unified comparative study across all analogs identified
Procurement decisions should weigh mechanistic rationale.
Literature gap; request custom head-to-head validation if required.
Evidence gap Procurement consideration

Optimal Use Cases


Late-Stage N–H Unmasking for Divergent Synthesis

In medicinal chemistry programs where a common C4‑arylated pyrazole scaffold must be elaborated into multiple N‑functionalized final compounds, 4-bromo-1-tosyl-1H-pyrazole is the preferred intermediate. The tosyl group remains intact through Suzuki‑Miyaura coupling at C4 (supported by the catalyst‑free sequential protocol documented in Science of Synthesis [1]) and is subsequently cleaved under mild alkaline conditions to reveal the free N–H pyrazole for further diversification. This orthogonal strategy avoids the synthetic dead‑end imposed by permanent N‑methyl or N‑phenyl substituents.

One-Pot Tetrasubstituted Pyrazole Synthesis

For laboratories seeking to minimize step count and waste, the 4‑bromo derivative is uniquely suited for the Science of Synthesis one‑pot protocol: cyclocondensation, NBS bromination, and sequential Suzuki coupling without additional catalyst addition [1]. The 4‑chloro analog cannot participate in this streamlined sequence. This scenario is particularly relevant for high‑throughput medicinal chemistry groups synthesizing pyrazole‑focused libraries under microwave conditions.

Crystalline Intermediates for Automated Synthesis

Automated synthesis platforms benefit from solid, high‑melting building blocks that ensure accurate gravimetric dispensing and resist volatility loss. With a melting point of 102–103 °C and commercial purity of ≥98%, 4-bromo-1-tosyl-1H-pyrazole outperforms the liquid N‑methyl analog (bp 185–188 °C) in solid‑phase peptide synthesis (SPPS) adaptors and automated array synthesis workstations .

Suppressing Dehalogenation in Suzuki Coupling

When the cross‑coupling partner is precious or the product is destined for stringent purity requirements (e.g., pharmaceutical impurity profiling), the 4‑bromo tosyl pyrazole is expected to produce less dehalogenation by‑product than its 4‑iodo analog, based on class‑level evidence from halogenated pyrazole coupling studies [2]. This reduces chromatographic purification time and improves isolated yields, directly impacting cost‑per‑gram of advanced intermediates.

Application
Selection Property
Validation Focus
Late-stage N–H unmasking
Orthogonal tosyl protection/deprotection
Deprotection yield and N-functionalization scope
One-pot tetrasubstituted pyrazole synthesis
Br-specific Suzuki coupling reactivity
Step economy and catalyst-free protocol transfer
Automated synthesis with solid building blocks
Crystalline solid with elevated melting point
Dispensing reproducibility and storage stability
Dehalogenation suppression in cross-coupling
Reported lower dehalogenation propensity
Coupled product yield and purification efficiency

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